

# Introduction: The Critical Role of In Vitro Stability in Drug Development

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *N*-(2-cyclohexylethyl)cyclopropanamine

Cat. No.: B1451811

[Get Quote](#)

In the journey of a drug candidate from discovery to clinical application, early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth technical overview of the methodologies used to assess the in vitro stability of **N-(2-cyclohexylethyl)cyclopropanamine**, a molecule whose structural features—specifically the cyclopropylamine moiety—warrant a detailed and nuanced investigation.

The presence of a cyclopropylamine group is a significant structural alert for drug metabolism scientists. While sometimes incorporated to block oxidative metabolism at adjacent positions, the cyclopropylamine group itself is susceptible to unique bioactivation pathways, primarily mediated by Cytochrome P450 (CYP) enzymes.[1] This can lead to mechanism-based inactivation of CYP enzymes or the formation of reactive metabolites, which have been associated with hepatotoxicity in compounds like trovafloxacin.[2] Therefore, a thorough understanding of the stability of **N-(2-cyclohexylethyl)cyclopropanamine** is not just a routine screening exercise but a crucial step in risk assessment.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stability assessment.

## Chapter 1: A Strategic Approach to In Vitro Stability Assessment

A tiered and integrated approach is essential for characterizing the stability profile of a novel compound. We begin with simpler, higher-throughput assays to rank-order compounds and identify major liabilities, progressing to more complex, physiologically relevant systems for compounds of interest. This workflow ensures that resources are allocated efficiently and that key decisions are data-driven.

Figure 1. Tiered Workflow for In Vitro Stability Assessment



[Click to download full resolution via product page](#)

Figure 1. Tiered Workflow for In Vitro Stability Assessment

## Chapter 2: Metabolic Stability Evaluation

Metabolic stability assays determine the susceptibility of a compound to enzymatic degradation. For **N-(2-cyclohexylethyl)cyclopropanamine**, the focus is on both hepatic enzymes and plasma hydrolases.

### Liver Microsomal Stability Assay

**Expertise & Rationale:** This assay is a cornerstone of early ADME screening. Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3][4] It is a cost-effective method to determine a compound's intrinsic clearance (CL<sub>int</sub>) by these enzymes. For a cyclopropylamine-containing compound, this assay is critical for detecting potential CYP-mediated bioactivation. The mechanism often involves an initial one-electron oxidation at the nitrogen, which can lead to the scission of the strained cyclopropane ring.[5][6][7]

#### Self-Validating Protocol:

- Preparation:
  - Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[8]
  - Prepare the test compound stock solution in DMSO (e.g., 10 mM) and create a working solution (e.g., 100 μM) by diluting in the same buffer. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.
  - Prepare a NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[9]
- Incubation:
  - Set up two sets of incubation tubes for each compound: one with the NADPH regenerating system (+NADPH) and one without (-NADPH). The -NADPH condition serves as a crucial control to distinguish enzymatic degradation from inherent chemical instability in the matrix.[3]
  - Pre-incubate the microsomal solution and the test compound at 37°C for 5-10 minutes.
  - Initiate the metabolic reaction by adding the NADPH regenerating system (or buffer for the -NADPH control). The final test compound concentration is typically 1 μM.[3][8]
- Sampling & Termination:

- At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]
- Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide, labetalol).[10] This step simultaneously stops the enzymatic activity and precipitates the microsomal proteins.
- Analysis:
  - Centrifuge the samples to pellet the precipitated protein (e.g., 10 min at 4°C).
  - Transfer the supernatant for analysis by a validated LC-MS/MS method (see Chapter 4).
- Controls:
  - Include well-characterized positive control compounds with known metabolic fates (e.g., Midazolam for high clearance, Diclofenac for medium clearance) to validate the activity of the microsomal batch.[10]

#### Data Presentation & Interpretation:

The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of compound remaining is plotted against time to determine the rate constant of elimination (k).

- Half-Life ( $t_{1/2}$ ): Calculated as  $0.693 / k$ .
- Intrinsic Clearance ( $CL_{int}$ ): Represents the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of protein.  $CL_{int}$  ( $\mu\text{L}/\text{min}/\text{mg}$  protein) =  $(0.693 / t_{1/2}) * (1000 / \text{protein concentration in mg/mL})$ [10]

| Parameter           | Description                                                   | Typical Units            |
|---------------------|---------------------------------------------------------------|--------------------------|
| Test Compound Conc. | Final concentration of N-(2-cyclohexylethyl)cyclopropanamine. | 1 $\mu$ M                |
| Microsomal Protein  | Final concentration of microsomal protein in the incubation.  | 0.5 mg/mL                |
| Cofactor            | NADPH regenerating system.                                    | Required                 |
| Time Points         | Sampling times for the reaction.                              | 0, 5, 15, 30, 45, 60 min |
| Positive Controls   | Midazolam (High CL),<br>Verapamil (Medium CL)                 | Included                 |
| Negative Control    | Incubation without NADPH.                                     | Included                 |

**Table 1.** Typical Experimental Conditions for Microsomal Stability Assay.

| Time (min) | % Compound Remaining |
|------------|----------------------|
| 0          | 100                  |
| 5          | 85                   |
| 15         | 60                   |
| 30         | 35                   |
| 45         | 18                   |
| 60         | 8                    |

**Table 2.** Example Data for a Moderately Unstable Compound.

A significant loss of compound in the +NADPH condition compared to the -NADPH condition indicates CYP-mediated metabolism. This result would trigger further investigation into the specific CYP isozymes involved and the structure of the metabolites formed.

This pathway represents a major toxicological concern for cyclopropylamine-containing drugs.



[Click to download full resolution via product page](#)

Figure 2. Potential CYP-Mediated Bioactivation of Cyclopropylamine

## Hepatocyte Stability Assay

Expertise & Rationale: While microsomes are excellent for studying Phase I metabolism, they lack the complete enzymatic machinery of a liver cell. Hepatocytes, being intact liver cells, contain both Phase I and Phase II (conjugative) enzymes, as well as the necessary cofactors

and transporters.[11][12] This provides a more holistic and physiologically relevant model for predicting hepatic clearance.[13] For **N-(2-cyclohexylethyl)cyclopropanamine**, this assay can reveal if Phase II metabolism (e.g., glucuronidation or sulfation of a hydroxylated metabolite) is a significant clearance pathway.

#### Self-Validating Protocol:

- Cell Preparation:
  - Thaw cryopreserved plated hepatocytes (e.g., human) according to the supplier's protocol. Allow cells to attach and form a monolayer in a collagen-coated plate (e.g., 96-well format) for several hours or overnight.[14]
  - Wash the cell monolayer with warm incubation medium (e.g., Williams' Medium E) to remove any residual cryopreservation medium.[14]
- Incubation:
  - Prepare the test compound in warm incubation medium at the desired final concentration (e.g., 1  $\mu$ M).
  - Remove the wash medium from the cells and add the compound-containing medium to initiate the assay.
- Sampling & Termination:
  - Incubate the plate at 37°C in a humidified CO<sub>2</sub> incubator.
  - At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile with an internal standard.
- Analysis:
  - After the final time point, seal the plate, vortex, and centrifuge to pellet cell debris.
  - Analyze the supernatant by LC-MS/MS.
- Controls:

- Include positive control compounds for both Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) metabolism to confirm cell viability and metabolic competence.[12]
- Incubations in wells without cells can be performed to assess non-specific binding to the plate and chemical instability in the medium.

Data Presentation & Interpretation: The data analysis is similar to the microsomal assay, yielding a half-life and an in vitro intrinsic clearance value. However, the CL<sub>int</sub> from hepatocytes (often expressed in  $\mu\text{L}/\text{min}/10^6$  cells) is considered more comprehensive and is frequently used for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[15]

## Plasma Stability Assay

Expertise & Rationale: Compounds can be cleared not only by the liver but also by enzymes present in the blood. Plasma contains various hydrolases, such as esterases and amidases, that can degrade susceptible compounds.[16][17] This is particularly important for prodrugs designed to be activated in the blood, but it is also a potential liability for any drug candidate. [18] Although **N-(2-cyclohexylethyl)cyclopropanamine** does not contain a classic ester or amide group prone to hydrolysis, this assay is a standard part of the stability screening cascade to rule out unexpected degradation.

Self-Validating Protocol:

- Preparation:
  - Thaw pooled plasma (e.g., human, rat) from a reputable source in a 37°C water bath.
  - Prepare the test compound working solution (e.g., 100  $\mu\text{M}$  in 50:50 acetonitrile:water).
- Incubation:
  - Add a small volume of the test compound working solution to the plasma to achieve a final concentration of 1  $\mu\text{M}$ . The final organic solvent concentration should be kept low (<1%). [19]
  - Incubate the mixture in a shaking water bath at 37°C.
- Sampling & Termination:

- At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the plasma incubation.[16][17]
- Quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.
- Analysis:
  - Vortex and centrifuge the samples to precipitate plasma proteins.
  - Analyze the supernatant using LC-MS/MS.
- Controls:
  - A positive control compound known to be rapidly hydrolyzed in plasma (e.g., Procaine) should be included to confirm the enzymatic activity of the plasma lot.
  - A parallel incubation in heat-inactivated plasma can be run to confirm that any observed degradation is enzymatic.

Data Presentation & Interpretation: The results are typically reported as the percentage of the compound remaining at each time point relative to the 0-minute sample.[16] If degradation is observed, a half-life in plasma can be calculated. For most drug candidates, high stability (e.g., >90% remaining after 2 hours) is desirable.

## Chapter 3: Analytical Quantification: The LC-MS/MS Method

The reliability of all stability data hinges on a robust and validated analytical method to quantify the parent compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[20][21]

Expertise & Rationale: The principle involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection. For quantification, Multiple Reaction Monitoring (MRM) is typically used, where a specific precursor ion (usually the protonated molecule,  $[M+H]^+$ ) is selected and fragmented, and a specific product ion is

monitored. This precursor -> product ion transition is highly specific to the analyte, minimizing interference from the complex biological matrix.[18]

Figure 3. LC-MS/MS Quantification Workflow



[Click to download full resolution via product page](#)

Figure 3. LC-MS/MS Quantification Workflow

Hypothetical LC-MS/MS Method Parameters:

| Parameter         | Setting                                             | Rationale                                                              |
|-------------------|-----------------------------------------------------|------------------------------------------------------------------------|
| Column            | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 $\mu$ m) | Good retention for moderately lipophilic compounds.                    |
| Mobile Phase A    | Water with 0.1% Formic Acid                         | Provides protons for positive ionization.                              |
| Mobile Phase B    | Acetonitrile with 0.1% Formic Acid                  | Strong organic solvent for elution.                                    |
| Gradient          | 5% to 95% B over 3 minutes                          | Ensures sharp peaks and rapid analysis.                                |
| Flow Rate         | 0.4 mL/min                                          | Standard for analytical LC-MS.                                         |
| Ionization Mode   | Positive Electrospray (ESI+)                        | The amine group is readily protonated.                                 |
| MRM Transition    | e.g., m/z 194.2 $\rightarrow$ 111.1                 | (Hypothetical) Precursor [M+H] <sup>+</sup> to a stable product ion.   |
| Internal Standard | Labetalol (e.g., m/z 329.2 $\rightarrow$ 162.1)     | Structurally distinct, stable, ionizes well. Corrects for variability. |

**Table 3.** Example LC-MS/MS Parameters for **N-(2-cyclohexylethyl)cyclopropanamine**.

Method validation would include assessing linearity, accuracy, precision, and limit of quantification (LOQ) to ensure the data is reliable.[\[22\]](#)[\[23\]](#)

## Chapter 4: Conclusion and Future Directions

This guide outlines a comprehensive strategy for evaluating the in vitro stability of **N-(2-cyclohexylethyl)cyclopropanamine**. The core of this strategy lies in understanding the compound's unique structural features and employing a tiered, multi-assay approach that is both efficient and mechanistically informative.

- Microsomal stability provides the first indication of Phase I metabolic liability, which is of particular concern for the cyclopropylamine moiety.

- Hepatocyte stability offers a more complete picture of hepatic metabolism, incorporating both Phase I and Phase II pathways.
- Plasma stability ensures the compound will not be prematurely degraded in circulation.

The results from these assays, underpinned by a robust LC-MS/MS analytical method, will allow for the calculation of key parameters like intrinsic clearance and half-life. These data are crucial for ranking the compound against other candidates and for building confidence in its profile before advancing to more complex in vivo pharmacokinetic studies. Should metabolic instability be identified, the next steps would involve metabolite identification studies to pinpoint the site of metabolism, providing invaluable feedback to medicinal chemists for structural optimization.

## References

- Vaiano, F., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [\[Link\]](#)[\[20\]](#)[\[22\]](#)[\[24\]](#)
- AxisPharm. Microsomal Stability Assay Protocol. Available at: [\[Link\]](#)
- Vaiano, F., et al. (2020). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Separations. Available at: [\[Link\]](#)
- PubMed. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Available at: [\[Link\]](#)
- Evotec (Cyprotex). Hepatocyte Stability. Available at: [\[Link\]](#)
- Evotec (Cyprotex). Microsomal Stability. Available at: [\[Link\]](#)
- Creative Bioarray. Plasma Stability Assay. Available at: [\[Link\]](#)
- ProQuest. (2020). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Available at: [\[Link\]](#)
- Semantic Scholar. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Available at: [\[Link\]](#)

- Shaffer, C. L., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics. Available at: [\[Link\]](#)
- Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [\[Link\]](#)
- Evotec (Cyprotex). Plasma Stability. Available at: [\[Link\]](#)
- Sun, Q., et al. (2015). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Available at: [\[Link\]](#)
- Domainex. Plasma Stability Assay. Available at: [\[Link\]](#)
- AxisPharm. Hepatocyte Stability Assay Test. Available at: [\[Link\]](#)
- BioDuro. ADME Plasma Stability Assay. Available at: [\[Link\]](#)
- Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available at: [\[Link\]](#)
- Domainex. Hepatocyte Stability Assay. Available at: [\[Link\]](#)
- Macdonald, T. L., et al. (1981). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society. Available at: [\[Link\]](#)
- BioDuro. ADME Microsomal Stability Assay. Available at: [\[Link\]](#)
- protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [\[Link\]](#)
- ResearchGate. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Available at: [\[Link\]](#)
- ResearchGate. Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. Available at: [\[Link\]](#)

- Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. *Frontiers in Chemistry*. Available at: [\[Link\]](#)
- Taipei Medical University Repository. (2021). Comparison of the degradation of multiple amine-containing pharmaceuticals during electroindirect oxidation and electrochlorination processes in continuous system. Available at: [\[Link\]](#)
- Hanzlik, R. P., et al. (1979). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- MDPI. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Available at: [\[Link\]](#)
- Brage, I. R., et al. (2014). Oxidative degradation of amines using a closed batch system. *Energy Procedia*. Available at: [\[Link\]](#)
- The Pharmaceutical Journal. (2015). A chemical rationale of drug stability and degradation- An insightful approach. Available at: [\[Link\]](#)
- Weiss, U., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. *Beilstein Journal of Organic Chemistry*. Available at: [\[Link\]](#)
- Zenodo. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available at: [\[Link\]](#)
- ResearchGate. (2011). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Available at: [\[Link\]](#)
- Kakiuchi, Y., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. *ACS Omega*. Available at: [\[Link\]](#)
- PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [\[Link\]](#)

- Sosnova, A. A., et al. (2020). Gas-phase study of the stability of  $\alpha$ -substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. *Rapid Communications in Mass Spectrometry*. Available at: [\[Link\]](#)
- ResearchGate. (2016). Compounds of amine-substituted cyclic amines: synthesis and structures. Available at: [\[Link\]](#)
- ResearchGate. Ring-Opening, Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives. Available at: [\[Link\]](#)
- Ewha Womans University Repository. (2016). Identification and quantification of seven volatile n-nitrosamines in cosmetics using gas chromatography/chemical ionization-mass spectrometry coupled with head space-solid phase microextraction. Available at: [\[Link\]](#)
- Semantic Scholar. A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. protocols.io [protocols.io]
- 14. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Plasma Stability Assay | Domainex [domainex.co.uk]
- 19. enamine.net [enamine.net]
- 20. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - ProQuest [proquest.com]
- 22. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [Introduction: The Critical Role of In Vitro Stability in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451811#in-vitro-stability-of-n-2-cyclohexylethyl-cyclopropanamine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)